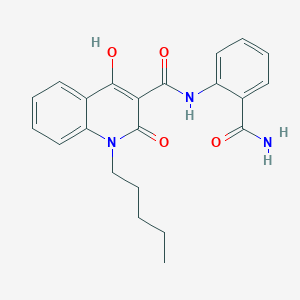![molecular formula C15H13N3O B3831886 4-[(6-methylpyridin-2-yl)methyl]-2H-phthalazin-1-one](/img/structure/B3831886.png)
4-[(6-methylpyridin-2-yl)methyl]-2H-phthalazin-1-one
Descripción general
Descripción
4-[(6-methylpyridin-2-yl)methyl]-2H-phthalazin-1-one is a heterocyclic compound that features a phthalazinone core substituted with a 6-methylpyridin-2-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-methylpyridin-2-yl)methyl]-2H-phthalazin-1-one typically involves the cyclization of a precursor compound. One common method involves the reaction of 1-(6-methylpyridin-2-yl)-2-(quinolin-4-yl)ethanone with hydrazine hydrate in a solvent such as dimethylformamide . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(6-methylpyridin-2-yl)methyl]-2H-phthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of a catalyst.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, cobalt(II)-carboxylate complexes as catalysts.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the phthalazinone core.
Reduction: Reduced forms of the compound, potentially altering the pyridine ring.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Aplicaciones Científicas De Investigación
4-[(6-methylpyridin-2-yl)methyl]-2H-phthalazin-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-[(6-methylpyridin-2-yl)methyl]-2H-phthalazin-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
2-[(6-methylpyridin-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another heterocyclic compound with a similar pyridine substitution pattern.
6-methyl-2-pyridinemethanamine: A simpler compound with a similar pyridine core.
Uniqueness
4-[(6-methylpyridin-2-yl)methyl]-2H-phthalazin-1-one is unique due to its phthalazinone core, which imparts distinct chemical and biological properties. This core structure can enhance the compound’s stability and reactivity, making it a valuable scaffold for drug development and material science applications .
Propiedades
IUPAC Name |
4-[(6-methylpyridin-2-yl)methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-5-4-6-11(16-10)9-14-12-7-2-3-8-13(12)15(19)18-17-14/h2-8H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXITYPYOHXRMKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC2=NNC(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3831839.png)
![N-[(Z)-(4-bromophenyl)methylideneamino]-1H-indole-7-carboxamide](/img/structure/B3831842.png)
![N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide](/img/structure/B3831856.png)



![6-bromo-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3831881.png)
![ethyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate](/img/structure/B3831899.png)



![N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B3831914.png)
